molecular formula C10H14F3NO3 B7972994 2-{[4-(Trifluoromethyl)cyclohexyl]formamido}acetic acid

2-{[4-(Trifluoromethyl)cyclohexyl]formamido}acetic acid

Cat. No.: B7972994
M. Wt: 253.22 g/mol
InChI Key: AQQAOIYERGOWSU-UHFFFAOYSA-N
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Description

2-{[4-(Trifluoromethyl)cyclohexyl]formamido}acetic acid is a compound that features a trifluoromethyl group attached to a cyclohexyl ring, which is further connected to a formamido group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Trifluoromethyl)cyclohexyl]formamido}acetic acid typically involves the introduction of the trifluoromethyl group onto a cyclohexyl ring, followed by the formation of the formamido group and the acetic acid moiety. One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group onto a cyclohexyl precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and specific reaction conditions are often employed to ensure high selectivity and purity of the final compound .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Trifluoromethyl)cyclohexyl]formamido}acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in a variety of substituted products depending on the nucleophile used .

Scientific Research Applications

2-{[4-(Trifluoromethyl)cyclohexyl]formamido}acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[4-(Trifluoromethyl)cyclohexyl]formamido}acetic acid involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. The formamido group may facilitate binding to biological targets, while the acetic acid moiety can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(Trifluoromethyl)cyclohexyl]formamido}acetic acid is unique due to the combination of the trifluoromethyl group, cyclohexyl ring, formamido group, and acetic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds .

Properties

IUPAC Name

2-[[4-(trifluoromethyl)cyclohexanecarbonyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3NO3/c11-10(12,13)7-3-1-6(2-4-7)9(17)14-5-8(15)16/h6-7H,1-5H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQAOIYERGOWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)NCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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